molecular formula C17H18O2 B1266381 Benzyl eugenol CAS No. 57371-42-3

Benzyl eugenol

Cat. No. B1266381
CAS RN: 57371-42-3
M. Wt: 254.32 g/mol
InChI Key: NSCLRALYUOMPCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of benzyl eugenol-related compounds often involves heterocyclic systems and mixed condensation reactions. For instance, derivatives can be synthesized via the mixed condensation reaction of 1,3-dipolar azide and the oxide of p-chlorophenylnitrile on 4-allyl-2-methoxy-1-(prop-2-yn-1-yloxy)benzene, leading to mono and bicycloadducts with significant yields (Taia et al., 2020). Another approach involves the esterification of eugenol with benzoic acid using solid acid catalysts to produce eugenol benzoate, a process optimized for high conversion under moderate conditions (Yadav & Yadav, 2012).

Molecular Structure Analysis

Benzyl eugenol and its derivatives' structures are characterized and confirmed using techniques such as 1H, 13C, 2D nuclear magnetic resonance, and mass spectrometry analysis. These methods provide detailed insights into the molecular frameworks and the nature of the synthesized compounds, highlighting the chemoselective, regioselective, and stereospecific nature of these synthesis processes (Taia et al., 2020).

Chemical Reactions and Properties

Benzyl eugenol and its derivatives participate in various chemical reactions, including esterification, which involves converting eugenol into eugenol benzoate. This process is catalyzed by solid super acidic modified zirconia, showcasing the compound's reactive versatility (Yadav & Yadav, 2012).

Physical Properties Analysis

The physical properties of benzyl eugenol derivatives, such as solubility, melting point, and boiling point, are determined through standard laboratory techniques. These properties are crucial for understanding the compound's behavior in different environments and for its application in various fields.

Chemical Properties Analysis

The chemical properties, including reactivity with other compounds, stability under various conditions, and the potential for functionalization, are essential for the application of benzyl eugenol in synthetic chemistry and material science. The ability to undergo esterification to form eugenol benzoate is a prime example of its chemical versatility (Yadav & Yadav, 2012).

Scientific Research Applications

Synthesis and Biological Activity

  • Benzyl eugenol derivatives synthesized from eugenol have shown potential in various biological activities. Notably, 1,3-benzoxazine and aminomethyl compounds derived from eugenol were synthesized and tested for their bioactivity. These compounds displayed significant biological activity in brine shrimp lethality tests, suggesting their potential for further research into their bioactivity (Rudyanto et al., 2014). Moreover, studies on benzoxazine and aminomethyl derivatives from eugenol have highlighted their potential as anticancer agents, as indicated by their performance in brine shrimp lethality tests and in silico studies (Putra et al., 2016).

Acaricidal Activity

  • Eugenol derivatives like benzyl eugenol have been studied for their acaricidal activity. Research involving clove bud oil-derived eugenol and its congeners showed significant toxic effects against dust mites, suggesting their use as potential control agents or as lead compounds in developing new acaricidal solutions (Kim et al., 2003).

Antimicrobial and Antifungal Activities

  • Eugenol, including its benzyl derivative, exhibits significant antimicrobial and antifungal activities. This is evident in studies that analyzed eugenol's effects on a wide range of gram-negative and gram-positive bacteria, as well as fungi. The properties of eugenol make it a candidate for further exploration as a bioactive compound in antimicrobial applications (Marchese et al., 2017). Additionally, eugenol-benzoxazole hybrids have been investigated for their antifungal activity against Candida spp., revealing promising results and suggesting potential uses in antifungal treatments (Carvalho et al., 2017).

Effects on Cellular Processes

  • The impact of eugenol and its derivatives on cellular processes has been a subject of research. Studies on eugenol's effect on spreading depression and epileptiform discharges in rat neocortical and hippocampal tissues have provided insights into its neurophysiologic properties, suggesting potential applications in treating epilepsy and cephalic pain (Müller et al., 2006).

Biosynthesis and Engineering of Volatile Phenylpropanoids

  • The phenylpropene synthase pathway, crucial in the biosynthesis of phenylpropenes like eugenol, isoeugenol, chavicol, and anethole, has been explored for its applications in genetic engineering of plant aromas. This research could lead to improvements in flavor and essential oil quality in various industries (Koeduka, 2014).

Safety And Hazards

Benzyl Eugenol should be handled with care. It is recommended to use personal protective equipment/face protection and ensure adequate ventilation . Avoid getting it in eyes, on skin, or on clothing .

Future Directions

The synthesis of Benzyl alcohol, which can be derived from Benzyl Eugenol, is a promising field of research . The development of a new bifunctional hydrogenation catalyst may have a significant impact on the advancement of technology to obtain Benzyl alcohol with high efficiencies .

properties

IUPAC Name

2-methoxy-1-phenylmethoxy-4-prop-2-enylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O2/c1-3-7-14-10-11-16(17(12-14)18-2)19-13-15-8-5-4-6-9-15/h3-6,8-12H,1,7,13H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSCLRALYUOMPCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CC=C)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0069179
Record name Benzyl eugenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0069179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl eugenol

CAS RN

57371-42-3
Record name Benzyleugenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57371-42-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 2-methoxy-1-(phenylmethoxy)-4-(2-propen-1-yl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057371423
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzyl eugenol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46936
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzene, 2-methoxy-1-(phenylmethoxy)-4-(2-propen-1-yl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzyl eugenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0069179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-allyl-2-methoxyphenyl benzyl ether
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.055.167
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzyl eugenol
Reactant of Route 2
Reactant of Route 2
Benzyl eugenol
Reactant of Route 3
Reactant of Route 3
Benzyl eugenol
Reactant of Route 4
Reactant of Route 4
Benzyl eugenol
Reactant of Route 5
Reactant of Route 5
Benzyl eugenol
Reactant of Route 6
Reactant of Route 6
Benzyl eugenol

Citations

For This Compound
33
Citations
FJ Pond, FT Beers - Journal of the American Chemical Society, 1897 - ACS Publications
… easily prepared from the benzyl eugenol according to the general method of Eykman3 and Angelí4 by heating with an alcoholic … alcohol, and seventy-five grams benzyl eugenol were …
Number of citations: 5 pubs.acs.org
D Siswanta, YD Wulandari… - Eurasian Journal of …, 2016 - search.ebscohost.com
… The result of the investigation gives an insight that a long chain polymeric compound such as poly(benzyl eugenol) (PBE) could perform as an effective ionophore for transporting cation …
Number of citations: 10 search.ebscohost.com
PR Sarjono, NBA Prasetya, TD Kusworo… - IOP Conference …, 2019 - iopscience.iop.org
… Some of eugenol derivatives have been synthesized successfully, such as benzyl eugenol (4-allyl-1-(benzyloxy)-2-methoxybenzene) which was obtained through reaction with benzyl …
Number of citations: 3 iopscience.iop.org
RS Purbowatiningrum, NBA Prasetya… - IOP Conference …, 2019 - search.proquest.com
… Some of eugenol derivatives have been synthesized successfully, such as benzyl eugenol (4-allyl-1-(benzyloxy)-2-methoxybenzene) which was obtained through reaction with benzyl …
Number of citations: 0 search.proquest.com
HO Rasul, BK Aziz, DD Ghafour, A Kivrak - Journal of molecular modeling, 2022 - Springer
… -2-methoxyphenyl cinnamate and (11) Benzyl eugenol were devoid of hydrogen bond donors; … However, the interaction LEU 393 was missing with the Benzyl eugenol. Additionally, the …
Number of citations: 27 link.springer.com
MA Radwan, SR El-Zemity, SA Mohamed… - … and Environmental Safety, 2008 - Elsevier
… , and O-benzyl eugenol derivatives were tested against B. glabrata snails and their egg-masses (DeSouza et al., 1991). They found that only O-benzyl eugenol was the highest potent …
Number of citations: 26 www.sciencedirect.com
LY Vargas-Méndez, PL Sanabria-Flórez… - Saudi journal of …, 2019 - Elsevier
… salina larvae of O-benzyl eugenol derivative 5 and O-benzyl isoeugenol 10 was slightly decreased (LC 50 3756.0 and 3594.7 µg/mL, respectively) comparing with that of (iso)eugenol …
Number of citations: 30 www.sciencedirect.com
H Bilel, N Hamdi, C Fischmeister, C Bruneau - ChemCatChem, 2020 - Wiley Online Library
… of 3 mol% of Ru18 after 1 h of reaction in refluxing toluene, all the new vinylboronates (106)–(110) arising from eugenol, estragole, safrole, methyl eugenol and benzyl eugenol were …
KG ABDEL-RASHEED, YM MOUSTAFA… - Egyptian Journal of …, 2017 - journals.ekb.eg
the aim of this study was to determine the phenolic compounds and antibacterial activity components of pollen grains, obtained from different concentrations extracts of ethanol and …
Number of citations: 1 journals.ekb.eg
AM FAWZY, MA IBRAHIM - researchgate.net
he aim of this study was to determine the phenolic compounds and antibacterial activity components of pollen grains, obtained from different concentrations extracts of ethanol and …
Number of citations: 0 www.researchgate.net

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.